2-Methoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxybutanamide is an organic compound with the molecular formula C5H11NO2 It is a member of the amide family, characterized by the presence of a methoxy group attached to the butanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxybutanamide can be synthesized through the reaction of 2-methoxybutanoic acid with ammonia or an amine. The reaction typically involves the following steps:
Formation of 2-Methoxybutanoic Acid: This can be achieved through the esterification of 2-methoxybutanol with a suitable carboxylic acid derivative.
Amidation Reaction: The 2-methoxybutanoic acid is then reacted with ammonia or an amine under controlled conditions to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts and optimized reaction conditions are employed to maximize yield and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxybutanamide undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to form 2-methoxybutanoic acid and ammonia.
Oxidation: Oxidizing agents can convert this compound into corresponding oxidized products, such as 2-methoxybutanoic acid.
Reduction: Reducing agents can reduce this compound to form 2-methoxybutylamine.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: 2-Methoxybutanoic acid and ammonia.
Oxidation: 2-Methoxybutanoic acid.
Reduction: 2-Methoxybutylamine.
Scientific Research Applications
2-Methoxybutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a model compound for studying amide bond formation and hydrolysis.
Industry: Used in the production of specialty chemicals and as a precursor for other functionalized amides.
Mechanism of Action
The mechanism of action of 2-methoxybutanamide involves its interaction with specific molecular targets. The methoxy group and amide bond play crucial roles in its reactivity and interaction with enzymes or receptors. The compound can undergo hydrolysis, oxidation, and reduction reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
2-Methoxybutanoic Acid: Shares the methoxy group but differs in the functional group (carboxylic acid vs. amide).
2-Methoxybutylamine: Similar structure but with an amine group instead of an amide.
Butanamide: Lacks the methoxy group, making it less reactive in certain chemical reactions.
Uniqueness: 2-Methoxybutanamide’s uniqueness lies in its methoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications .
Properties
IUPAC Name |
2-methoxybutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRXZLZIJHKUKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.